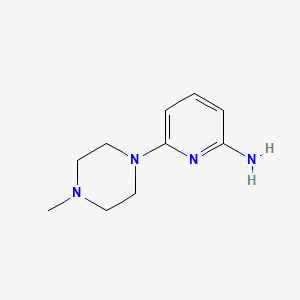
6-(4-Methylpiperazin-1-yl)pyridin-2-amine
カタログ番号:
B2968539
CAS番号:
54132-20-6
分子量:
192.266
InChIキー:
SBHJKIRVTPGZOV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpiperazines . It consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) . This indicates that the compound has a molecular weight of 192.26 . Chemical Reactions Analysis
The compound has been used in various scientific research applications. For instance, it has been employed as chiral derivatization reagents for the enantioseparation and ultrasensitive detection of chiral amines. It has also been synthesized via Suzuki cross-coupling reactions.Physical and Chemical Properties Analysis
The compound has a molecular weight of 192.26 . It is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Histamine H4 Receptor Ligands
- Research on Histamine H4 Receptor : A study by Altenbach et al. (2008) focused on synthesizing 2-aminopyrimidines as ligands for the histamine H4 receptor. A compound similar to 6-(4-Methylpiperazin-1-yl)pyridin-2-amine demonstrated anti-inflammatory and antinociceptive properties in animal models, suggesting potential applications in pain management (Altenbach et al., 2008).
Drug-likeness of H3 Receptor Ligands
- Investigating Drug-Likeness : Sadek et al. (2014) explored the drug-likeness of 2-aminopyrimidine derivatives as histamine H3 receptor ligands. Modifications to the 4-methylpiperazino moiety and other structural changes enhanced receptor affinity and selectivity (Sadek et al., 2014).
Complexes with fac-{Re(CO)3}+ Core
- Synthesis of Tridentate Ligands : Wei et al. (2004) reported on the synthesis of tridentate ligands derived from arylpiperazines, including structures similar to this compound. These compounds showed potential in forming complexes with diverse coordination geometries (Wei et al., 2004).
Cholinesterase and Aβ-Aggregation Inhibitors
- Alzheimer's Disease Research : Mohamed et al. (2011) designed 2,4-disubstituted pyrimidine derivatives as inhibitors of cholinesterase and amyloid-β aggregation, important in Alzheimer's disease research. Compounds including 4-methylpiperazin-1-yl moieties showed promise in targeting multiple pathological routes in Alzheimer's Disease (Mohamed et al., 2011).
Anticancer Activity
- Prostate Cancer Research : Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound similar to 6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine, showing moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
PKCtheta Inhibition
- PKCtheta Inhibitors : Subrath et al. (2009) reported that 3-pyridinecarbonitriles with a 4-methylindolyl-5-amino group and a 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl group were effective inhibitors of PKCtheta, an enzyme implicated in various diseases (Subrath et al., 2009).
Safety and Hazards
特性
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHJKIRVTPGZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54132-20-6 |
Source


|
| Record name | 6-(4-methylpiperazin-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Acetyl-4-methylphenyl 4-bromobenzoate
Cat. No.: B2968456
CAS No.: 36695-12-2
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyraz...
Cat. No.: B2968457
CAS No.: 392253-04-2
N-(2,4-difluorophenyl)-2-((5-((4-isopropylphenyl)sulfon...
Cat. No.: B2968458
CAS No.: 899357-68-7
3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea
Cat. No.: B2968460
CAS No.: 1599555-19-7
顧客に最も人気
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
Cat. No.: B2968476
CAS No.: 138950-42-2; 30830-04-7
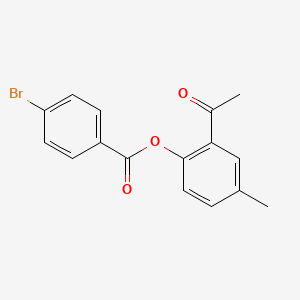
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)
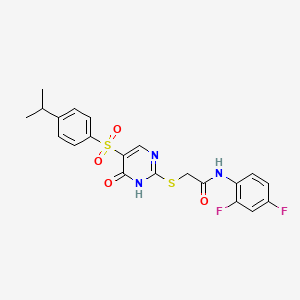
![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)
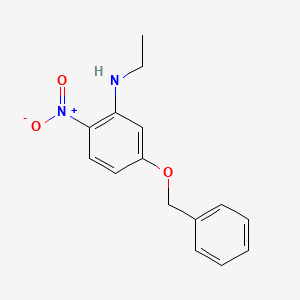


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2968471.png)

![N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2968474.png)

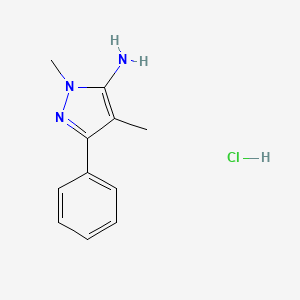
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2968477.png)
![3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2968478.png)
